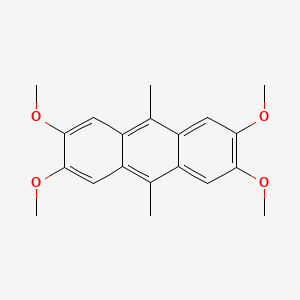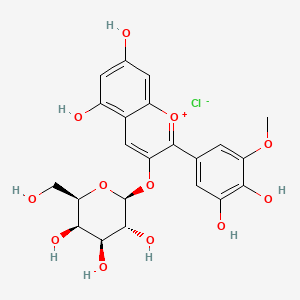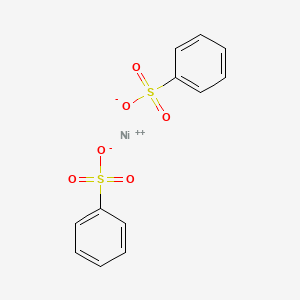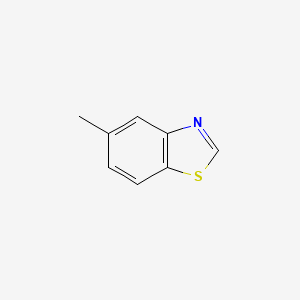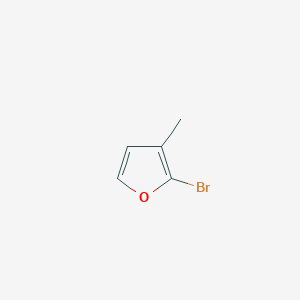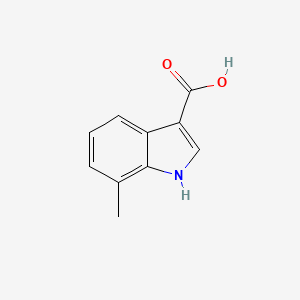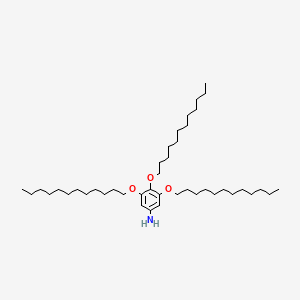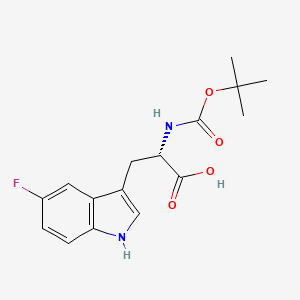
L-N-Boc-5-fluorotryptophan
Overview
Description
Synthesis Analysis
The Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The L-N-Boc-5-fluorotryptophan molecule contains a total of 43 bonds . There are 24 non-H bond(s), 12 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s) .Chemical Reactions Analysis
The mechanism of action of L-N-Boc-5-fluorotryptophan is related to its unique properties. The 5-fluoro group in the indole ring of the tryptophan molecule alters the electronic properties of the molecule, making it more polar and hydrophilic.Physical And Chemical Properties Analysis
L-N-Boc-5-fluorotryptophan has a molecular formula of C16H19FN2O4 . It contains a total of 42 atoms; 19 Hydrogen atom(s), 16 Carbon atom(s), 2 Nitrogen atom(s), 4 Oxygen atom(s), and 1 Fluorine atom(s) .Scientific Research Applications
Medical Research Applications
L-N-Boc-5-fluorotryptophan: has been utilized in the construction of single-chain antibodies, with modifications such as the replacement of tryptophan residues with 5-fluorotryptophan, designed to bind to antigens from a human erythroleukemia cell line . It is also used as a substrate analogue to study enzyme mechanisms by NMR spectroscopy .
Environmental Research Applications
In environmental research, the fluorescence properties of tryptophan analogues, including 5-fluorotryptophan, are studied using novel fluorescence spectroscopic techniques across a range of solvent polarities. This can help in understanding the environmental behavior and interactions of these compounds .
Industrial Research Applications
L-N-Boc-5-fluorotryptophan: is significant in industrial research, particularly in metabolic engineering for improving L-tryptophan production. Strategies such as pseudo-exponential feeding and glucose-stat feeding have been employed for optimal L-tryptophan production in high cell density cultures .
Mechanism of Action
Target of Action
L-N-Boc-5-fluorotryptophan primarily targets two enzymes: Triosephosphate isomerase and Glutathione S-transferase Mu 1 . These enzymes play crucial roles in various biochemical processes. Triosephosphate isomerase is involved in glycolysis and gluconeogenesis, while Glutathione S-transferase Mu 1 is involved in the detoxification of electrophilic compounds, including carcinogens, therapeutic drugs, environmental toxins, and products of oxidative stress .
Mode of Action
L-N-Boc-5-fluorotryptophan interacts with its targets by serving as a substrate analogue . This means that it mimics the natural substrate of the enzymes it targets, allowing it to bind to the active site of these enzymes . The presence of the fluorine atom in L-N-Boc-5-fluorotryptophan likely alters the enzyme’s activity, leading to changes in the biochemical processes these enzymes are involved in .
Biochemical Pathways
Given its targets, it is likely that it impacts the pathways involving glycolysis, gluconeogenesis, and the detoxification of various compounds . The downstream effects of these changes would depend on the specific cellular context and the other biochemical pathways that interact with these processes .
Pharmacokinetics
These properties would significantly impact the bioavailability of L-N-Boc-5-fluorotryptophan, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
The molecular and cellular effects of L-N-Boc-5-fluorotryptophan’s action would depend on the specific changes it induces in the activity of its target enzymes . For example, changes in the activity of Triosephosphate isomerase could affect energy production in cells, while changes in the activity of Glutathione S-transferase Mu 1 could impact the cell’s ability to detoxify various compounds .
Action Environment
The action, efficacy, and stability of L-N-Boc-5-fluorotryptophan can be influenced by various environmental factors. These could include the presence of other compounds that can interact with L-N-Boc-5-fluorotryptophan or its target enzymes, the pH and temperature of the environment, and the specific cellular context
properties
IUPAC Name |
(2S)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFODZRINGCUSL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569641 | |
| Record name | N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53478-53-8 | |
| Record name | N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the purpose of using L-N-Boc-5-fluorotryptophan in this study?
A1: The research utilizes L-N-Boc-5-fluorotryptophan and other amino acid structural analogs to assess the tolerance of E. coli strains overexpressing the YjeH protein. [] The presence of these analogs in the growth medium likely creates a stressful environment for the bacteria. By observing the growth patterns in the presence of these analogs, researchers can infer the role of YjeH in exporting these compounds and contributing to the bacteria's tolerance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





